4-Fluoro-3-(furan-3-yl)benzaldehyde
Description
4-Fluoro-3-(furan-3-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a furan-3-yl substituent at the meta position relative to the aldehyde group. This compound is of significant interest in organic and medicinal chemistry due to its dual functional groups: the aldehyde moiety serves as a versatile electrophile for condensation and nucleophilic addition reactions, while the fluorine atom and furan ring enhance electronic and steric properties, influencing reactivity and biological activity. Applications likely include its use as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar aldehydes in drug discovery .
Properties
IUPAC Name |
4-fluoro-3-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXBDGNEOJNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C2=COC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 3-Bromo-4-fluoro-benzaldehyde
A critical intermediate in the synthesis is 3-bromo-4-fluoro-benzaldehyde, which can be prepared via:
- Halogen exchange and bromination steps:
- Conversion of 4-chloro-benzoyl chloride to 4-fluoro-benzoyl fluoride using potassium fluoride at elevated temperatures (200–220 °C).
- Bromination of 4-fluoro-benzoyl fluoride with elemental bromine in the presence of iron(III) chloride catalyst at 70–75 °C to yield 3-bromo-4-fluoro-benzoyl fluoride.
- Reduction and oxidation steps:
- Reduction of 3-bromo-4-fluoro-benzoyl fluoride to 3-bromo-4-fluoro-benzyl alcohol using complex hydrides (e.g., sodium tetrahydridoborate).
- Oxidation of 3-bromo-4-fluoro-benzyl alcohol to 3-bromo-4-fluoro-benzaldehyde using oxidizing agents such as pyridine-chromium trioxide-hydrochloric acid mixtures or nitric acid under controlled temperatures (10–60 °C).
Formation of Acetal Intermediates
To protect the aldehyde group during subsequent reactions, acetal derivatives such as ethyleneacetal or propyleneacetal of 3-bromo-4-fluoro-benzaldehyde are synthesized by reacting the aldehyde with diols (e.g., ethane-1,2-diol) in the presence of trimethylchlorosilane at elevated temperatures (~100 °C).
Introduction of the Furan-3-yl Group
The coupling of the furan ring at the 3-position can be achieved by nucleophilic aromatic substitution or copper-catalyzed coupling reactions:
-
- Using alkali metal phenolates or alkaline earth metal phenolates in the presence of copper or copper compounds as catalysts.
- Reaction conditions typically involve heating the mixture with a diluent (e.g., diglyme or toluene) at 100–200 °C, preferably 130–170 °C.
- Auxiliary agents such as alkali metal halides, carbonates, or dehydrating agents may be added to improve yield and selectivity.
- The acetal intermediate (e.g., 3-bromo-4-fluoro-benzaldehyde ethyleneacetal) is reacted with the furan-3-yl nucleophile under these conditions to form the protected this compound acetal.
-
- After coupling, the acetal protecting group is hydrolyzed under acidic conditions to regenerate the free aldehyde, yielding this compound.
Representative Reaction Scheme
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 4-Chloro-benzoyl chloride + KF (200–220 °C) | 4-Fluoro-benzoyl fluoride | Halogen exchange |
| 2 | 4-Fluoro-benzoyl fluoride + Br2 + FeCl3 (70–75 °C) | 3-Bromo-4-fluoro-benzoyl fluoride | Bromination |
| 3 | 3-Bromo-4-fluoro-benzoyl fluoride + NaBH4 (0–50 °C) | 3-Bromo-4-fluoro-benzyl alcohol | Reduction |
| 4 | 3-Bromo-4-fluoro-benzyl alcohol + oxidant (CrO3/pyridine/HCl) | 3-Bromo-4-fluoro-benzaldehyde | Oxidation |
| 5 | 3-Bromo-4-fluoro-benzaldehyde + ethane-1,2-diol + TMSCl (100 °C) | 3-Bromo-4-fluoro-benzaldehyde ethyleneacetal | Protection |
| 6 | Acetal + furan-3-yl phenolate + Cu catalyst + diluent (130–170 °C) | This compound acetal | Coupling |
| 7 | Acid hydrolysis | This compound | Deprotection |
Reaction Parameters and Yields
| Parameter | Typical Range | Comments |
|---|---|---|
| Temperature (coupling) | 100–200 °C (preferably 130–170 °C) | Elevated temperature needed for copper-catalyzed coupling |
| Catalyst loading (Cu) | 0.01–0.5 mol per mol substrate | Copper(I) oxide or copper salts commonly used |
| Phenolate equivalents | 1.0–1.5 mol per mol substrate | Stoichiometric or slight excess |
| Diluent volume | 100–400 mL per mol substrate | Solvents like toluene or diglyme |
| Reaction time | 5–7 hours typical | Monitored until completion by TLC or GC |
| Yield of coupling step | ~80% | Based on related phenoxybenzaldehyde synthesis |
Notes on Alternative Methods and Considerations
- Other synthetic routes include direct bromination of 4-fluoro-benzaldehyde followed by coupling with furan derivatives, or side-chain halogenation of 3-bromo-4-fluoro-toluene followed by Sommelet reaction to introduce the aldehyde group.
- The use of acetals as protecting groups is critical to prevent side reactions during coupling.
- Copper-catalyzed coupling benefits from additives such as potassium chloride or sodium hydride to enhance reaction rates and yields.
- Purification typically involves filtration to remove inorganic salts, solvent removal under reduced pressure, and distillation.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(furan-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: 4-Fluoro-3-(furan-3-yl)benzoic acid.
Reduction: 4-Fluoro-3-(furan-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(furan-3-yl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(furan-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds . The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 67515-60-0)
- Synthesis : Synthesized via SNAr reactions, as seen in and , where 4-fluoro-3-(trifluoromethyl)benzaldehyde reacts with amines or thiols under basic conditions (e.g., K2CO3) to yield substituted derivatives. Yield: 59% for thiol substitution .
- Reactivity : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aldehyde, facilitating nucleophilic attacks. This contrasts with the furan substituent, which is less electron-withdrawing but may participate in π-π stacking or hydrogen bonding .
- Applications : Widely used in pharmaceutical synthesis, particularly for inhibitors targeting enzymes like DNA polymerase or VAP-1 .
4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5)
- Synthesis : Likely prepared via methoxylation of fluorinated precursors or formylation of substituted toluenes. Methoxy groups are typically introduced using methylating agents under SN2 conditions .
- Reactivity : The methoxy group is electron-donating, reducing aldehyde electrophilicity compared to the furan or trifluoromethyl analogues. This impacts reaction rates in condensation or cyclization reactions .
- Applications: Potential use in fragrances or agrochemicals due to its volatility and stability, as suggested by benzaldehyde’s role in VOC profiles .
4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS: 914636-50-3)
- Synthesis: Methylsulfonyl groups are introduced via oxidation of thioethers or direct sulfonation.
- Reactivity : The strong electron-withdrawing nature of the sulfonyl group increases aldehyde reactivity, similar to trifluoromethyl derivatives. This makes it suitable for SNAr reactions with amines or thiols .
- Applications : Likely employed in high-value intermediates for sulfonamide-based drugs .
Physicochemical Properties
Notes:
Q & A
Q. What structural modifications enhance the compound’s bioactivity in drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
